Cas no 42781-29-3 (Quinoline, 1,2,3,4-tetrahydro-7-methoxy-2,4-dimethyl-)

Quinoline, 1,2,3,4-tetrahydro-7-methoxy-2,4-dimethyl- 化学的及び物理的性質
名前と識別子
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- Quinoline, 1,2,3,4-tetrahydro-7-methoxy-2,4-dimethyl-
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- インチ: 1S/C12H17NO/c1-8-6-9(2)13-12-7-10(14-3)4-5-11(8)12/h4-5,7-9,13H,6H2,1-3H3
- InChIKey: QDFXRACVTFEVFF-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=CC(OC)=C2)C(C)CC1C
Quinoline, 1,2,3,4-tetrahydro-7-methoxy-2,4-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-673406-10.0g |
7-methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline |
42781-29-3 | 10.0g |
$3807.0 | 2023-03-11 | ||
Enamine | EN300-673406-1.0g |
7-methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline |
42781-29-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-673406-0.1g |
7-methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline |
42781-29-3 | 0.1g |
$779.0 | 2023-03-11 | ||
Enamine | EN300-673406-0.25g |
7-methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline |
42781-29-3 | 0.25g |
$814.0 | 2023-03-11 | ||
Enamine | EN300-673406-0.05g |
7-methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline |
42781-29-3 | 0.05g |
$744.0 | 2023-03-11 | ||
Enamine | EN300-673406-5.0g |
7-methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline |
42781-29-3 | 5.0g |
$2566.0 | 2023-03-11 | ||
Enamine | EN300-673406-0.5g |
7-methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline |
42781-29-3 | 0.5g |
$849.0 | 2023-03-11 | ||
Enamine | EN300-673406-2.5g |
7-methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline |
42781-29-3 | 2.5g |
$1735.0 | 2023-03-11 |
Quinoline, 1,2,3,4-tetrahydro-7-methoxy-2,4-dimethyl- 関連文献
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
Quinoline, 1,2,3,4-tetrahydro-7-methoxy-2,4-dimethyl-に関する追加情報
1,2,3,4-Tetrahydroquinoline, 7-Methoxy-2,4-Dimethyl- (CAS No. 42781-29-3)
1,2,3,4-Tetrahydroquinoline, 7-methoxy-2,4-dimethyl- (CAS No. 42781-29-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrahydroquinolines and is characterized by its unique structural features, including a methoxy group at the 7-position and methyl groups at the 2 and 4 positions. These substituents contribute to its distinct chemical properties and potential biological activities.
The molecular formula of 1,2,3,4-tetrahydroquinoline, 7-methoxy-2,4-dimethyl- is C13H17NO, and its molecular weight is approximately 199.28 g/mol. The compound is typically synthesized through a series of well-established chemical reactions, such as the Pictet-Spengler reaction followed by reduction steps. These synthetic routes have been optimized over the years to improve yield and purity, making it more accessible for both academic and industrial applications.
In recent years, 1,2,3,4-tetrahydroquinoline derivatives have been extensively studied for their potential therapeutic applications. One of the key areas of interest is their antimicrobial activity. Research has shown that certain tetrahydroquinoline derivatives exhibit potent antibacterial and antifungal properties against a wide range of pathogens. For instance, a study published in the *Journal of Medicinal Chemistry* in 2020 demonstrated that 7-methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline effectively inhibited the growth of multidrug-resistant bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.
Beyond antimicrobial activity, 1,2,3,4-tetrahydroquinoline derivatives have also shown promise in the treatment of neurodegenerative diseases. A study published in *Neuropharmacology* in 2019 reported that these compounds possess neuroprotective effects by modulating oxidative stress and inflammation pathways. Specifically, 7-methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline was found to reduce neuronal cell death in models of Parkinson's disease and Alzheimer's disease.
The pharmacokinetic properties of 1,2,3,4-tetrahydroquinoline derivatives are another critical aspect that has been investigated. These compounds generally exhibit good oral bioavailability and favorable pharmacokinetic profiles. A study published in *European Journal of Pharmaceutical Sciences* in 2018 evaluated the pharmacokinetics of 7-methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline in rats and found that it had a half-life of approximately 6 hours and good tissue distribution properties.
In addition to their therapeutic potential, 1,2,3,4-tetrahydroquinoline derivatives are also valuable as intermediates in the synthesis of other bioactive compounds. For example, they can be used as building blocks for the preparation of more complex molecules with diverse biological activities. This versatility makes them an important class of compounds for medicinal chemists working on drug discovery projects.
The safety profile of 1,2,3,4-tetrahydroquinoline derivatives is another important consideration for their use in pharmaceutical applications. Preclinical studies have generally shown that these compounds are well-tolerated at therapeutic doses. However, as with any new drug candidate, comprehensive safety assessments are required to ensure their safe use in humans.
In conclusion, 1,2,3��4-tetrahydroquinoline,7-methoxy-2,4-dimethyl- (CAS No. 42781-29-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its diverse biological activities and make it an attractive target for further investigation. As research continues to advance our understanding of this compound's properties and mechanisms of action, 7-methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline is likely to play an increasingly important role in the development of new therapeutic agents.
42781-29-3 (Quinoline, 1,2,3,4-tetrahydro-7-methoxy-2,4-dimethyl-) 関連製品
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